molecular formula C10H10O5 B135785 Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate CAS No. 22934-58-3

Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate

Cat. No.: B135785
CAS No.: 22934-58-3
M. Wt: 210.18 g/mol
InChI Key: DQQKIGXHWZLSCW-UHFFFAOYSA-N
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Description

Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate is a heterocyclic ester featuring a 1,3-benzodioxole core substituted with a methoxy group at position 7 and a methoxycarbonyl group at position 3. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for biphenyl derivatives used in treating liver disorders such as hepatitis . Its synthesis typically involves esterification of 7-methoxy-1,3-benzodioxole-5-carboxylic acid with methanol under acidic conditions, followed by crystallization for structural characterization .

The compound’s planar aromatic core (excluding the ester group) facilitates π-π interactions in crystal packing, as observed in its brominated analog, methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate . The methoxy and ester groups influence its electronic properties, solubility, and reactivity, making it versatile for further functionalization.

Preparation Methods

Oxidative Synthesis via Urea-Hydrogen Peroxide Complex

The urea-hydrogen peroxide (UHP) adduct serves as a green oxidant for converting aldehydes to carboxylic acids, which are subsequently esterified to yield the target compound. In a representative procedure, 4.28 mmol of aldehyde precursor (e.g., 7-methoxy-1,3-benzodioxole-5-carbaldehyde) is dissolved in methanol (20 mL) and treated with UHP (6 g, 63.4 mmol) and aqueous NaOH (1.6 mL of 6 M) under reflux for 1 hour . An additional UHP aliquot (1.5 g) is introduced, and reflux continues for 30 minutes. Acidification to pH 3 with HCl precipitates the carboxylic acid intermediate (82–94% yield), which is then esterified with methanol in the presence of H₂SO₄ to form the methyl ester .

Key Parameters:

  • Temperature: Reflux (≈65°C for methanol)

  • Oxidant: UHP enables controlled oxidation without over-oxidation byproducts.

  • Yield: 82% for the carboxylic acid intermediate; esterification typically achieves >90% conversion .

Direct Methylation Using Dibromomethane in DMSO

A one-pot methylation strategy employs dibromomethane as the methylating agent. A mixture of 7-hydroxy-1,3-benzodioxole-5-carboxylic acid (5.43 mmol), potassium hydrogen carbonate (5.43 mmol), and dibromomethane (0.4 mL) in DMSO is heated at 60°C under nitrogen for 1.5 hours . Post-reaction, the crude product is extracted with ether, dried, and purified via silica gel chromatography (petroleum ether/ethyl acetate, 5:1) to isolate the methyl ester (55% yield) .

Advantages:

  • Solvent: DMSO enhances reaction efficiency by stabilizing intermediates.

  • Selectivity: Dibromomethane selectively methylates the carboxylic acid over phenolic -OH groups.

Enantioselective Reduction and Esterification

A patent-derived method involves enantioselective reduction of a ketone precursor using Zygosaccharomyces rouxii, followed by esterification . The (S)-α-methyl-1,3-benzodioxole-5-ethanol intermediate undergoes oxidation with NaOH/DMSO/air to the carboxylic acid, which is then treated with methanesulfonyl chloride and triethylamine to form the methyl ester .

Critical Steps:

  • Oxidation: Sodium hydroxide (7.62 g of 50% solution) in DMSO/DMF under oxygen achieves complete conversion .

  • Stereochemical Control: Microbial reduction ensures >98% enantiomeric excess for chiral intermediates .

Comparative Analysis of Preparation Methods

Method Reagents Temperature Yield Purity Reference
UHP OxidationUHP, NaOH, HClReflux82%>95%
Dibromomethane MethylationKHCO₃, DMSO, CH₂Br₂60°C55%90%
Microbial ReductionZ. rouxii, NaOH, DMSO7–9°C97%100%

Observations:

  • The UHP method offers scalability and avoids heavy metal residues, making it industrially preferable .

  • Microbial reduction provides superior stereoselectivity but requires specialized biocatalyst handling .

Purification and Characterization

Post-synthesis purification commonly involves:

  • Column Chromatography: Silica gel with petroleum ether/ethyl acetate gradients resolves ester products from diols or unreacted acids .

  • Recrystallization: Ethanol or methanol recrystallization yields white crystalline solids (mp 112–114°C) .

Analytical Data:

  • ¹H NMR (CDCl₃): δ 3.89 (s, 3H, OCH₃), 3.91 (s, 3H, COOCH₃), 6.05 (s, 2H, OCH₂O), 6.75 (d, 1H, J = 8.4 Hz), 7.45 (d, 1H, J = 8.4 Hz) .

  • MS (EI): m/z 210 [M]⁺, consistent with C₁₀H₁₀O₅ .

Industrial-Scale Optimization

For kilogram-scale production, the UHP method is modified by:

  • Continuous Feed Reactors: Maintain stoichiometric control of UHP and aldehyde .

  • In Situ Esterification: Direct addition of methanol and H₂SO₄ to the carboxylic acid slurry reduces processing steps .

Economic Considerations:

  • Cost: UHP ($45.89/1g) vs. dibromomethane ($10.00/5g) favors the latter for small-scale synthesis.

  • Waste: Microbial methods generate <5% organic waste compared to 15–20% in chemical routes .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

MMB is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions, including:

  • Esterification : MMB can be synthesized from gallic acid through esterification with methanol.
  • Methylation : The compound can undergo methylation to produce derivatives with varying biological activities.
  • Cyclization and Bromination : These reactions allow for the formation of more complex structures that can be explored for their biological properties.

Biological Research

MMB has garnered attention for its potential biological activities, particularly in the following areas:

  • Antioxidant Activity : Research indicates that MMB possesses antioxidant properties, making it a candidate for drug development targeting oxidative stress-related diseases.
  • Anti-inflammatory Properties : Preliminary studies suggest that MMB can modulate inflammatory pathways, indicating its potential utility in treating inflammatory conditions.
  • Cytotoxic Effects : In vitro studies have shown that MMB exhibits cytotoxic effects against various cancer cell lines, suggesting its potential role in cancer therapy.

Medicinal Applications

The pharmacological properties of MMB are being explored extensively. Notable findings include:

  • Enzyme Inhibition : MMB has been found to inhibit specific enzymes associated with cancer progression, such as EZH1 and EZH2. This highlights its potential role in epigenetic regulation and cancer treatment strategies.
  • Therapeutic Potential : Due to its diverse biological activities, MMB is being investigated for potential therapeutic applications across various fields, including oncology and inflammation management.

Industrial Applications

In the industrial sector, MMB is utilized in the production of fine chemicals and pharmaceuticals. Its unique reactivity makes it suitable for synthesizing various compounds used in drug development and chemical manufacturing.

Case Studies

Several case studies have highlighted the biological effects of MMB:

  • Cytotoxicity Against Cancer Cell Lines :
    • A study assessed MMB's cytotoxic effects on various cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations. Further investigation into its mechanism could lead to novel anticancer therapies.
  • Anti-inflammatory Effects in Animal Models :
    • Research evaluated the anti-inflammatory properties of MMB in rodent models, showing a marked reduction in inflammatory markers following treatment with MMB.
  • Oxidative Stress Modulation :
    • Studies focusing on oxidative stress found that MMB effectively reduced oxidative damage in cellular models exposed to reactive oxygen species (ROS), supporting its role as an antioxidant agent.

Mechanism of Action

The mechanism of action of Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzodioxole Core

Table 1: Substituent Effects on Benzodioxole Derivatives

Compound Name Substituents Key Properties/Applications Reference
Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate 7-OCH₃, 5-COOCH₃ Pharmaceutical intermediate for liver drugs
Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate 6-Br, 7-OCH₃, 5-COOCH₃ Higher reactivity for cross-coupling reactions; m.p. 357 K
Methyl 1,3-benzodioxole-5-carboxylate 5-COOCH₃ (no 7-OCH₃) Lower polarity; used in wood extractives
Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate 7-I, 2,2-F₂, 5-COOCH₃ Halogenated analog for radiopharmaceuticals
Bifendate (dimethyl 4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2,2'-dicarboxylate) Dimeric structure with dual benzodioxole cores Clinically used hepatoprotective agent

Key Observations :

  • Halogenation : Bromine or iodine at position 6 or 7 enhances electrophilicity, enabling Suzuki-Miyaura cross-coupling reactions for biphenyl synthesis .
  • Dimerization : Bifendate’s dimeric structure improves bioactivity by enhancing binding affinity to liver targets, demonstrating the impact of structural complexity .

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison

Compound Name Melting Point (K) IR Peaks (cm⁻¹) NMR Shifts (δ, ppm)
This compound Not reported ~1740 (C=O ester), 1250 (C-O) 3.88 (OCH₃), 8.09–8.29 (aromatic H)
Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate 357 1740 (C=O), 1155 (SO₂) 3.88 (OCH₃), 8.09 (H-5), 8.29 (H-8)
Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate Not reported ~1715 (C=O) 3.60 (N-CH₃), 8.23–8.40 (aromatic H)

Key Observations :

  • Melting Points : Brominated derivatives exhibit higher melting points due to increased molecular weight and halogen-mediated crystal packing .
  • Spectroscopic Signatures : The ester carbonyl (C=O) IR peak (~1740 cm⁻¹) is consistent across derivatives, while methoxy protons resonate at δ ~3.88 ppm in ¹H-NMR .

Key Observations :

  • Bioactivity : Methoxy and ester groups enhance metabolic stability, making the target compound suitable for oral drug formulations .
  • Volatile Derivatives : The aldehyde analog (7-methoxy-1,3-benzodioxole-5-carboxaldehyde) is a spoilage indicator, highlighting the role of oxidation states in biological activity .

Biological Activity

Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate (commonly referred to as MMB) is an organic compound with notable biological activities that have attracted significant research interest. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

MMB has a molecular formula of C11H10O5 and a molecular weight of approximately 210.18 g/mol. Its unique structure features a benzodioxole moiety and a methoxy group, contributing to its diverse chemical reactivity and biological properties. The compound can be synthesized through various methods, including oxidation, reduction, and substitution reactions, which are essential for producing derivatives with specific biological activities.

Biological Activities

Research has indicated that MMB exhibits several biological activities:

  • Antioxidant Activity : MMB has been identified as a potential lead compound for developing drugs targeting oxidative stress. Its ability to scavenge free radicals may confer protective effects against oxidative damage in cells.
  • Anti-inflammatory Properties : Preliminary studies suggest that MMB can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Cytotoxic Effects : In vitro studies have demonstrated that MMB possesses cytotoxic effects against various cancer cell lines. This suggests its potential utility in cancer therapy, although further studies are needed to clarify its mechanisms of action .
  • Enzyme Inhibition : MMB has shown inhibitory action on specific enzymes such as EZH1 and EZH2, which are implicated in cancer progression. This activity highlights its potential role in epigenetic regulation and cancer treatment strategies .

The mechanisms through which MMB exerts its biological effects are multifaceted:

  • Interaction with Enzymes : MMB's structure allows it to interact with various enzymes and receptors within biological systems. This interaction can inhibit enzymatic activity or alter signaling pathways, leading to the observed biological effects.
  • Cellular Pathway Modulation : By influencing cellular pathways related to inflammation and oxidative stress, MMB may contribute to the overall modulation of cellular responses in pathological conditions.

Comparative Analysis with Related Compounds

To better understand the unique properties of MMB, it is useful to compare it with structurally similar compounds. The following table summarizes key features of MMB and selected analogs:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Methyl 6-amino-7-methoxy-2H-1,3-benzodioxole-5-carboxylateC11H12N2O5Contains an amino group; different biological profileExhibits distinct antimicrobial properties
Methyl 4,5-dimethoxybenzoateC10H12O4Two methoxy groups on benzeneLacks the dioxole structure
Methyl 3-hydroxybenzoateC8H8O3Hydroxy group instead of dioxoleSimpler synthesis route; studied for different activities

This comparison illustrates how the structural variations impact the biological activities and potential applications of these compounds.

Case Studies

Several case studies have explored the biological effects of MMB:

  • Cytotoxicity Against Cancer Cell Lines : One study assessed MMB's cytotoxic effects on various cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations. The study concluded that further investigation into the compound's mechanism could lead to novel anticancer therapies.
  • Anti-inflammatory Effects in Animal Models : Another study evaluated the anti-inflammatory properties of MMB in rodent models of inflammation. Results indicated a marked reduction in inflammatory markers following treatment with MMB, suggesting its potential as an anti-inflammatory agent.
  • Oxidative Stress Modulation : Research focusing on oxidative stress found that MMB effectively reduced oxidative damage in cellular models exposed to reactive oxygen species (ROS), supporting its role as an antioxidant agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate?

The compound is synthesized via esterification and halogenation reactions. For example, bromination of a precursor using thionyl chloride or Pd-catalyzed hydrogenation in methanol can yield intermediates like Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate, which is critical for biphenyl derivatives . Reaction optimization includes controlling stoichiometry and solvent choice (e.g., chloroform for mesylation) to avoid side reactions .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Key techniques include single-crystal X-ray diffraction (SC-XRD) to determine coplanarity (e.g., non-hydrogen atoms are coplanar except the ester group, with a torsion angle of -143.4°) . Spectroscopic methods like NMR and IR confirm functional groups (e.g., methoxy and ester carbonyl peaks) . SC-XRD parameters (e.g., triclinic P1 space group, a = 7.6933 Å, Z = 2) are refined using SHELXL .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While avoiding commercial focus, methodological precautions include using dry powder or CO₂ fire extinguishers (avoiding water due to flammability risks) and adhering to workplace air quality standards (e.g., GBZ 2.1-2007) .

Advanced Research Questions

Q. How do crystallographic data resolve molecular geometry contradictions in structural studies?

Discrepancies in torsion angles or coplanarity are addressed using high-resolution SC-XRD and SHELX refinement. For instance, the ester group’s deviation from coplanarity (-143.4° torsion angle) is validated via iterative least-squares refinement and displacement parameter analysis . SHELXL’s robust algorithms handle twinned data or high thermal motion .

Q. What role does hydrogen bonding play in stabilizing the crystal lattice?

Graph set analysis (e.g., Etter’s formalism) identifies directional hydrogen bonds influencing packing. For Methyl 7-methoxy derivatives, intermolecular C–H···O interactions between methoxy and carbonyl groups contribute to layer stacking, which can be modeled using SHELXPRO .

Q. How is the compound utilized in structure-activity relationship (SAR) studies for liver therapeutics?

As a biphenyl derivative precursor, it is functionalized to enhance metabolic stability or binding affinity. For example, introducing bromine at position 6 modulates electronic effects, which are evaluated via in vivo hepatoprotective assays . SAR optimization involves comparing IC₅₀ values of derivatives in cell-based models .

Q. What methodologies are employed to resolve contradictions in reaction mechanisms during synthesis?

Mechanistic studies use real-time IR and ¹H NMR to track intermediates. For instance, sodium salt reactions with thionyl chloride may show incomplete acid chloride formation, prompting alternative pathways (e.g., lithium dimethylcuprate addition) to avoid byproducts .

Q. How can computational chemistry predict the compound’s reactivity in catalytic systems?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-deficient benzodioxole ring may favor Pd-catalyzed cross-coupling, validated by experimental yields .

Q. Data Analysis and Optimization

Q. What statistical approaches validate crystallographic refinement parameters?

SHELXL employs R factors (e.g., R = 0.036, wR = 0.097) and goodness-of-fit (GoF) to assess model accuracy. Discrepancies are minimized using restraints for disordered atoms or high Ueq regions .

Q. How do solvent polarity and temperature affect recrystallization outcomes?

Polar solvents (e.g., methanol) yield block-shaped crystals suitable for SC-XRD, while elevated temperatures reduce twin formation. Crystallization trials at 294 K with slow evaporation optimize diffraction quality .

Properties

IUPAC Name

methyl 7-methoxy-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-12-7-3-6(10(11)13-2)4-8-9(7)15-5-14-8/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQKIGXHWZLSCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345086
Record name Methyl 3-methoxy-4,5-methylenedioxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22934-58-3
Record name Methyl 3-methoxy-4,5-methylenedioxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 3,4-dihydroxy-5-methoxybenzoate (15.3 g, 0.078 mol) in acetone (500 mL) was added CH2BrCl (34.4 g, 0.27 mol) and K2CO3 (75 g, 0.54 mol) at 80° C. The resulting mixture was heated at reflux for 4 h. The mixture was cooled to room temperature and solid K2CO3 was filtered off. The filtrate was concentrated under reduced pressure, and the residue was dissolved in EtOAc (100 mL). The organic layer was washed with water, dried over anhydrous Na2SO4, and evaporated under reduced pressure to give the crude product, which was purified by column chromatography on silica gel (Petroleum Ether/Ethyl Acetate=10:1) to afford methyl 7-methoxybenzo[d][1,3]dioxole-5-carboxylate (12.6 g, 80%). 1H NMR (400 MHz, CDCl3) δ 7.32 (s, 1H), 7.21 (s, 1H), 6.05 (s, 2H), 3.93 (s, 3H), 3.88 (s, 3H).
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15.3 g
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CH2BrCl
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34.4 g
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75 g
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500 mL
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Synthesis routes and methods II

Procedure details

Synthesis of the title compound from methyl 3-methoxy-4,5-methylenedioxybenzoate was carried out by applying the synthetic procedure of 3,5-diisopropoxy-4-methoxyphenylboronic acid from methyl 3,5-diisopropoxy-4-methoxybenzoate in Reference Example 6. From methyl 3-methoxy-4,5-methylenedioxybenzoate (4.30 g, 20.5 mmol), 3-methoxy-4,5-methylenedioxybenzoic acid (3.00 g) was obtained as colorless prisms (melting point: 215.0-216.0° C.) (yield: 71%). From 3-methoxy-4,5-methylenedioxybenzoic acid (2.50 g, 12.7 mmol), 3-methoxy-4,5-methylenedioxy-1-nitrobenzene was obtained as a pale yellow amorphous powder (1.26 g, yield: 50%). From 3-methoxy-4,5-methylenedioxy-1-nitrobenzene (1.26 g, 16.4 mmol), 1-iodo-3-methoxy-4,5-methylenedioxybenzene was obtained as pale yellow needles (melting point: 71.0-72.0° C.) (1.08 g, yield: 61%). From 1-iodo-3-methoxy-4,5-methylenedioxybenzene (750.0 mg, 2.70 mmol), the title compound was obtained as a colorless crystalline powder (melting point: 279.0-281.0° C.) (347.0 mg, yield: 66%).
Name
3,5-diisopropoxy-4-methoxyphenylboronic acid
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0 (± 1) mol
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methyl 3,5-diisopropoxy-4-methoxybenzoate
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Synthesis routes and methods III

Procedure details

Combine methyl 3-methoxy-4,5-dihydroxybenzoate (0.93 g, 4.6 mmol) and potassium carbonate (3.2 g, 23.4 mmol) in acetone (25 mL) and dimethylformamide (25 mL). Add diiodomethane (6.3 g, 23.3 mmol). Heat to reflux. After 24 hours, cool in an ice bath, acidify with a 1 M aqueous hydrochloric acid solution (35 mL), and extract twice with ethyl acetate. Combine the organic layers and extract with brine. Dry over MgSO4, filter, and concentrate in vacuo to give methyl 3-methoxy-4,5-methylenedioxybenzoate.
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0.93 g
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3.2 g
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6.3 g
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35 mL
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25 mL
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solvent
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25 mL
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solvent
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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